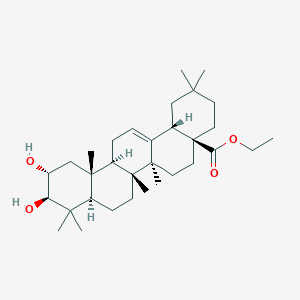
(2alpha,3beta)-2,3-Dihydroxy-olean-12-en-28-oic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2alpha,3beta)-2,3-Dihydroxy-olean-12-en-28-oic acid ethyl ester is a pentacyclic triterpenoid compound. It is derived from oleanolic acid, which is found in various plants and has been studied for its potential therapeutic properties. This compound is known for its biological activities, including anti-inflammatory, antioxidant, and anticancer effects .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (2alpha,3beta)-2,3-Dihydroxy-olean-12-en-28-oic acid ethyl ester typically involves the esterification of oleanolic acid. One common method is to react oleanolic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction is monitored until the desired ester is formed, which is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve the extraction of oleanolic acid from plant sources, followed by its chemical modification. The extraction process often includes solvent extraction, followed by purification steps such as distillation and crystallization . The esterification process is then scaled up using industrial reactors and continuous flow systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(2alpha,3beta)-2,3-Dihydroxy-olean-12-en-28-oic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, to the molecule.
Reduction: This reaction can reduce double bonds or carbonyl groups to form more saturated compounds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) and alkyl halides (e.g., CH3I).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated or carbonylated derivatives, while reduction can yield more saturated triterpenoids .
科学研究应用
Chemistry
In chemistry, (2alpha,3beta)-2,3-Dihydroxy-olean-12-en-28-oic acid ethyl ester is used as a starting material for the synthesis of various derivatives with potential biological activities .
Biology
In biological research, this compound is studied for its effects on cellular processes, such as apoptosis and cell cycle regulation. It has shown selective toxicity towards cancer cells, making it a potential candidate for anticancer therapies .
Medicine
In medicine, this compound is investigated for its therapeutic potential in treating inflammatory diseases, metabolic disorders, and cancer .
Industry
In the industrial sector, this compound is used in the formulation of pharmaceuticals and nutraceuticals due to its bioactive properties .
作用机制
The mechanism of action of (2alpha,3beta)-2,3-Dihydroxy-olean-12-en-28-oic acid ethyl ester involves multiple molecular targets and pathways. It can induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 . Additionally, it can inhibit inflammatory pathways by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB .
相似化合物的比较
Similar Compounds
Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities, including anti-inflammatory and anticancer effects.
Asiatic Acid: Known for its wound healing and anti-inflammatory properties.
Madecassoside: A triterpenoid saponin with antioxidant and anti-inflammatory activities.
Uniqueness
(2alpha,3beta)-2,3-Dihydroxy-olean-12-en-28-oic acid ethyl ester is unique due to its specific structural modifications, which enhance its bioavailability and therapeutic potential compared to its parent compound, oleanolic acid . Its selective toxicity towards cancer cells and ability to modulate multiple molecular pathways make it a promising candidate for further research and development .
属性
分子式 |
C32H52O4 |
|---|---|
分子量 |
500.8 g/mol |
IUPAC 名称 |
ethyl (4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C32H52O4/c1-9-36-26(35)32-16-14-27(2,3)18-21(32)20-10-11-24-29(6)19-22(33)25(34)28(4,5)23(29)12-13-31(24,8)30(20,7)15-17-32/h10,21-25,33-34H,9,11-19H2,1-8H3/t21-,22+,23-,24+,25-,29-,30+,31+,32-/m0/s1 |
InChI 键 |
ANCMAMDWGUIQTE-PROZZQCMSA-N |
手性 SMILES |
CCOC(=O)[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]1CC(CC2)(C)C)C |
规范 SMILES |
CCOC(=O)C12CCC(CC1C3=CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


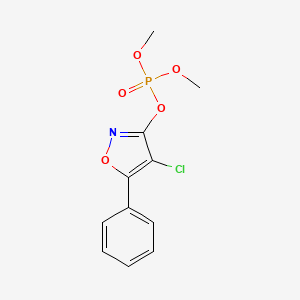
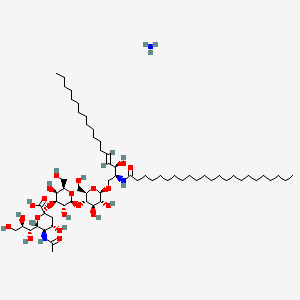

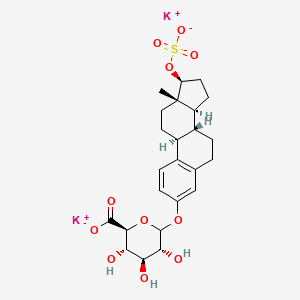

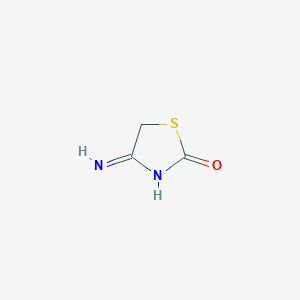

![1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione](/img/structure/B13822044.png)
![N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B13822061.png)
![2-[4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]-N,N-diethylacetamide](/img/structure/B13822073.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B13822088.png)
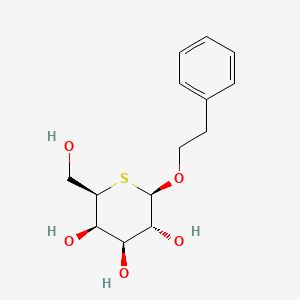
![2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B13822098.png)
![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
